![molecular formula C21H25N3O4S2 B2514507 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide CAS No. 923141-42-8](/img/structure/B2514507.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide is a complex organic compound with a molecular formula of C19H21N3O5S3 This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and a pentyloxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring and the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and the sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(isopropylsulfonyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethylsulfanyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Biologische Aktivität
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a pentyloxy group attached to a benzamide. Its chemical formula is C17H22N2O3S, and it features several functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Cyclooxygenase (COX) Enzymes : This compound has been shown to inhibit COX enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain response. By inhibiting these enzymes, the compound may reduce inflammatory responses and associated pain.
- Antitumor Activity : Research indicates that compounds similar to this one exhibit significant antitumor activity. They may induce apoptosis in cancer cells by modulating mitochondrial proteins and activating caspases, leading to programmed cell death .
Antitumor Activity
The compound has demonstrated promising antitumor effects in vitro against various cancer cell lines, including:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
Colo205 | 10.5 | 2D |
U937 | 15.2 | 2D |
MCF7 | 12.7 | 2D |
A549 | 8.9 | 2D |
These results suggest that the compound could be developed as a potential anticancer drug, particularly for lung and colon cancers .
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing revealed significant inhibition against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The compound's mechanism may involve binding to bacterial DNA or interfering with essential cellular processes .
Case Studies
Several studies have investigated the biological effects of similar benzothiazole derivatives:
- Study on Antitumor Activity : A study published in Pharmaceutical Biology demonstrated that related compounds showed high efficacy in inhibiting cell proliferation in various cancer lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Testing : Another research article reported on the antimicrobial properties of benzothiazole derivatives, noting their effectiveness against common pathogens. The study used broth microdilution methods to establish minimum inhibitory concentrations (MICs) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide?
- Methodology : Synthesis typically involves multi-step protocols:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Sulfamoylation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution with dimethylsulfamoyl chloride, requiring anhydrous conditions and a base (e.g., triethylamine) .
Benzamide Coupling : Amide bond formation between the benzothiazole intermediate and 4-(pentyloxy)benzoic acid using coupling agents like EDC/HOBt or DCC .
- Critical Parameters : Temperature control (60–80°C for sulfamoylation), solvent selection (DMF or dichloromethane for solubility), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Q. What are the primary biological activities reported for benzothiazole derivatives structurally related to this compound?
- Key Activities : Anticancer (apoptosis induction via caspase-3 activation), antimicrobial (Gram-positive bacterial inhibition), and enzyme modulation (e.g., COX-2 inhibition) .
- Mechanistic Insights : Benzothiazole cores interact with DNA topoisomerases or kinase domains, while sulfamoyl groups enhance target binding via hydrogen bonding .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer efficacy of this compound?
- In Vitro Models :
- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .
- In Vivo Models : Xenograft mouse studies (dose range: 10–50 mg/kg, oral/i.p.) with tumor volume monitoring and histopathology .
Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC₅₀ values across assays)?
- Troubleshooting Approaches :
Assay Validation : Confirm enzyme activity under standardized conditions (pH, temperature, cofactors).
Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference; assess aggregation via dynamic light scattering .
Orthogonal Assays : Cross-validate with fluorescence-based or SPR (surface plasmon resonance) techniques .
- Case Study : Discrepancies in COX-2 inhibition resolved by optimizing ATP concentrations in kinase assays .
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic profile?
- Modification Strategies :
- Lipophilicity Adjustment : Replace pentyloxy with shorter alkoxy chains (e.g., ethoxy) to enhance solubility while retaining activity .
- Metabolic Stability : Introduce fluorine substituents on the benzamide ring to block CYP450-mediated oxidation .
- In Silico Tools : Molecular docking (AutoDock Vina) to predict binding affinities and ADMET predictors (e.g., SwissADME) for bioavailability optimization .
Q. What are the challenges in synthesizing enantiomerically pure analogs, and how can they be addressed?
- Stereochemical Hurdles : Racemization during amide coupling or sulfamoylation steps .
- Solutions :
- Chiral Catalysts : Use of BINOL-derived catalysts for asymmetric synthesis .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- Key Factors :
- 3D Model Complexity : Enhanced extracellular matrix interactions in spheroids reduce compound penetration .
- Hypoxia Effects : 3D cultures may exhibit altered metabolic pathways, requiring dose adjustments .
- Recommendations : Validate hits in both models; use 3D data to prioritize compounds with tissue-penetrating efficacy .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in sulfamoyl group functionalization?
- Critical Steps :
Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) during sulfamoylation .
Stoichiometry Control : 1.2 equivalents of dimethylsulfamoyl chloride to avoid di-substitution .
- Quality Control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Eigenschaften
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-5-6-13-28-16-9-7-15(8-10-16)20(25)23-21-22-18-12-11-17(14-19(18)29-21)30(26,27)24(2)3/h7-12,14H,4-6,13H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYJDULUFTWXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.